3-(4-Chlorobenzyl)morpholine
Overview
Description
3-(4-Chlorobenzyl)morpholine is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties : A study synthesized a series of compounds from 4-(2-aminoethyl)morpholine, demonstrating good inhibitory action against various gram-bacteria strains (Aziz‐ur‐Rehman et al., 2016).
Intermediate for Heterocyclic Compounds Synthesis : 3-(morpholin-4-yl)propionic acid, an important intermediate for the synthesis of biologically active heterocyclic compounds, adopts a chair conformation in its morpholine ring, contributing to the stability of its structure (L. Mazur et al., 2007).
Dopamine Receptor Antagonist : A chiral morpholine-based scaffold led to the discovery of ML398, a potent and selective dopamine 4 (D4) receptor antagonist. This compound showed no activity against other dopamine receptors and reversed cocaine-induced hyperlocomotion in vivo (Cynthia B Berry et al., 2014).
Complexation with Palladium(II) and Mercury(II) : The synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its reaction with palladium(II) and mercury(II) highlights its potential in creating new metal complexes with distinct chemical properties (A. Singh et al., 2000).
Pharmacophore for PI3K and PIKKs Inhibition : Morpholines are important pharmacophores in the inhibition of PI3K and PIKKs, crucial for cancer research. The discovery of a potent non-nitrogen containing morpholine isostere, effective in mTORC1 and mTORC2 inhibition, demonstrates the adaptability of morpholine derivatives in medicinal chemistry (H. Hobbs et al., 2019).
Synthesis of Morpholine Derivatives with Antibacterial and Antitubercular Activity : Synthesis of specific morpholine derivatives indicated remarkable anti-tuberculosis activity and strong antibacterial effects (Mamatha S.V et al., 2019).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11/h1-4,11,13H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBVODNMGYFPHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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